BETP exhibits poor pharmacokinetic properties, particularly after oral administration. Studies in rats showed minimal systemic concentrations even after intravenous administration, and it was undetectable in circulation after oral dosing []. This suggests rapid degradation in vivo. In vitro studies indicated facile degradation in bovine serum albumin, plasma, and liver microsomes from both rodents and humans [].
BETP was explored for its potential in stimulating glucose-dependent insulin secretion in rats. While it showed activity in vitro, it failed to elicit an insulinotropic effect upon oral administration in vivo []. This lack of efficacy was attributed to its poor pharmacokinetic profile and rapid degradation [].
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8